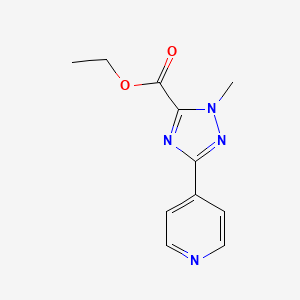

ethyl 1-methyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate

Description

Historical Context and Discovery

The development of this compound emerged from the broader exploration of 1,2,4-triazole derivatives, which began gaining prominence in synthetic chemistry during the mid-20th century. The synthesis of 1,2,4-triazoles can be traced back to classical methods such as the Einhorn–Brunner reaction and the Pellizzari reaction, which established the foundational approaches for constructing triazole ring systems. The specific compound under examination represents an evolution of these synthetic methodologies, incorporating both pyridine and carboxylate functionalities to enhance biological activity and synthetic versatility.

The historical development of triazole chemistry has been driven by the recognition that compounds containing triazole structures exhibit broad biological activities, making them valuable scaffolds in pharmaceutical research. The preparation of 1,2,4-triazole and its biological evaluation facilitated the development of novel potent triazole derivatives, with established analogs demonstrating diverse pharmacological properties including analgesic, anti-inflammatory, anticancer, antihypertensive, anticonvulsant, and antiviral activities. This historical foundation provided the scientific basis for developing more complex triazole derivatives such as this compound.

The emergence of this specific compound can be understood within the context of hybrid molecule design, where researchers sought to combine the beneficial properties of triazole rings with pyridine moieties to create compounds with enhanced biological profiles. The synthesis methodologies evolved from traditional approaches to more sophisticated multi-step processes that allow for precise control over substitution patterns and functional group incorporation.

Nomenclature and Structural Classification

This compound is systematically classified as a substituted 1,2,4-triazole derivative with specific structural features that define its chemical identity and properties. The compound carries the Chemical Abstracts Service number 1803610-00-5, which provides a unique identifier for this specific molecular structure. The systematic nomenclature reflects the precise positioning of substituents on the triazole ring system, with the methyl group at position 1, the pyridin-4-yl group at position 3, and the ethyl carboxylate group at position 5.

Table 1: Structural and Physical Properties of this compound

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1803610-00-5 |

| Molecular Formula | C₁₁H₁₂N₄O₂ |

| Molecular Weight | 232.24 g/mol |

| Physical Appearance | White to pale yellow crystalline solid |

| Melting Point | 112-114°C |

| Solubility | Polar organic solvents (methanol, ethanol) |

| Chemical Classification | Substituted 1,2,4-triazole derivative |

The molecular structure of this compound consists of 11 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms, arranged in a configuration that features a triazole ring fused with a pyridine moiety and an ethyl ester group. This structural arrangement contributes to the compound's unique chemical properties and biological activity profile.

The compound belongs to the broader category of heterocyclic compounds, specifically classified as a substituted triazole. Triazoles are five-membered aromatic rings containing three nitrogen atoms, which can exhibit a range of biological activities depending on their substituents. The specific substitution pattern in this compound represents a carefully designed molecular architecture that combines multiple pharmacophoric elements.

The systematic name follows International Union of Pure and Applied Chemistry conventions for heterocyclic nomenclature, where the triazole ring serves as the parent structure and the various substituents are named according to their positions and chemical nature. The pyridin-4-yl designation indicates that the pyridine ring is attached through its 4-position, while the ethyl carboxylate group provides ester functionality that influences both solubility and reactivity characteristics.

Research Significance in Heterocyclic Chemistry

This compound holds substantial research significance within the field of heterocyclic chemistry, serving as both a model compound for understanding triazole-pyridine interactions and as a versatile synthetic intermediate for developing more complex molecular architectures. The compound exemplifies the principles of molecular hybridization, where the combination of triazole and pyridine heterocycles creates a synergistic effect that enhances biological activity compared to individual components.

The research importance of this compound extends to its role as a building block in organic synthesis, particularly in the development of compounds with therapeutic potential. The presence of both the triazole and pyridine rings allows for hydrogen bonding and π-stacking interactions with biomolecules, which are critical for biological activity. Studies have demonstrated that compounds containing triazole functionalities often exhibit inhibitory effects on various enzymes involved in inflammatory pathways, including potential inhibition of cyclooxygenase or lipoxygenase pathways that are critical in mediating inflammatory responses.

Table 2: Synthetic Applications and Research Areas for this compound

| Research Area | Application | Significance |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agent development | Potential biological activities |

| Pharmaceutical Research | Anti-inflammatory compound synthesis | Enzyme inhibition properties |

| Organic Synthesis | Building block for complex molecules | Versatile reactivity profile |

| Coordination Chemistry | Ligand development | Multiple coordination sites |

| Materials Science | Functional material synthesis | Electronic properties |

The synthetic versatility of this compound is enhanced by its multiple reactive sites, which allow for various chemical transformations. The reactivity of this compound is influenced by the electron-withdrawing nature of the pyridine ring and the electron-donating characteristics of the triazole nitrogen atoms. These properties can be exploited to design derivatives with enhanced activity against specific biological targets.

The compound's significance in heterocyclic chemistry research is further amplified by its potential applications in coordination chemistry, where the multiple nitrogen atoms in both the triazole and pyridine rings can serve as coordination sites for metal complexes. This coordination capability opens avenues for developing new materials with unique electronic and optical properties.

Research into this compound has contributed to the broader understanding of structure-activity relationships in triazole-containing compounds. The systematic study of such molecules provides valuable insights into how specific substitution patterns influence biological activity, chemical reactivity, and physical properties. This knowledge base serves as a foundation for rational drug design and the development of new synthetic methodologies in heterocyclic chemistry.

Properties

IUPAC Name |

ethyl 2-methyl-5-pyridin-4-yl-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-3-17-11(16)10-13-9(14-15(10)2)8-4-6-12-7-5-8/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIVXQGDDLOVEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NN1C)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601144243 | |

| Record name | 1H-1,2,4-Triazole-5-carboxylic acid, 1-methyl-3-(4-pyridinyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601144243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803610-00-5 | |

| Record name | 1H-1,2,4-Triazole-5-carboxylic acid, 1-methyl-3-(4-pyridinyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803610-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole-5-carboxylic acid, 1-methyl-3-(4-pyridinyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601144243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cycloaddition of β-Ketoesters and Pyridyl Azides

One prominent method for synthesizing ethyl 1-methyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate involves the cycloaddition reaction between β-ketoesters and pyridyl azides under basic conditions with organic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

-

- React pyridin-4-yl azide with ethyl β-ketoester in acetonitrile solvent.

- Use DBU as a base to promote the cycloaddition at around 50 °C overnight.

- Purify the crude product by flash column chromatography.

-

- High yields of ethyl 5-methyl-1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate (a close analogue) are obtained.

- The product features the triazole ring formed by the 1,3-dipolar cycloaddition mechanism.

-

- $$^{1}H$$ NMR and $$^{13}C$$ NMR confirm the structure.

- Melting point around 120 °C.

- High-resolution mass spectrometry (HRMS) data consistent with molecular formula.

This method is efficient and widely applicable for synthesizing substituted triazoles with pyridyl groups and ester functionalities.

Two-Step Synthesis via Intermediate Formation and Acid Hydrolysis

Another approach involves a two-step synthesis starting from pyridin-3-yl azide and ethyl 4,4-diethoxy-3-oxobutanoate, proceeding through an intermediate acetal-functionalized triazole, followed by acid hydrolysis.

Step 1: Formation of Ethyl 5-(diethoxymethyl)-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate

- React 3-pyridyl azide with ethyl 4,4-diethoxy-3-oxobutanoate in DMSO solvent.

- Use potassium carbonate as base at 40–50 °C for approximately 7 hours.

- Isolate the intermediate as a yellow oil with high yield (~89%).

Step 2: Conversion to Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate

- Heat the intermediate with hydrochloric acid to hydrolyze the acetal group to an aldehyde.

- Achieve quantitative yield of the formylated triazole.

- Product isolated as white solid with melting point 112–114 °C.

-

- $$^{1}H$$ and $$^{13}C$$ NMR spectra confirm the structures.

- The process yields well-defined crystalline products suitable for further transformations.

Though this method is reported for pyridin-3-yl derivatives, it provides a valuable synthetic route adaptable to the pyridin-4-yl analogue.

Methylation and Esterification via Substitution Reactions

For the related pyrazole carboxylate esters, a method involving methylation of ethyl 3-ethyl-5-pyrazole carboxylate with dimethyl carbonate and subsequent halogenation has been reported, which can inspire analogous preparation for triazole derivatives.

Step A: Methylation

- Mix 3-ethyl-5-pyrazole carboxylic acid ethyl ester with dimethyl carbonate and potassium carbonate in diethylene glycol dimethyl ether.

- Heat at 100–120 °C for 8–10 hours under nitrogen atmosphere.

- Filter salts and remove solvents under vacuum to obtain methylated ester.

Step B: Halogenation

- Add hydrochloric acid and hydrogen peroxide to the methylated ester in dichloroethane solvent.

- Control temperature between 20–30 °C during slow addition of hydrogen peroxide.

- Heat the mixture at 50–70 °C for 5–7 hours.

- Perform washing and drying steps to isolate the halogenated product.

-

- Uses low-toxicity raw materials and avoids production of toxic gases.

- Achieves high purity and yield.

While this method is for pyrazole derivatives, the principles of methylation and esterification under mild conditions are applicable for synthesizing this compound with suitable modifications.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cycloaddition with DBU | Pyridin-4-yl azide, β-ketoester, DBU | MeCN, 50 °C, overnight | 80–90 | Direct formation of triazole ring |

| Two-step acetal formation + hydrolysis | Pyridin-3-yl azide, ethyl 4,4-diethoxy-3-oxobutanoate, K2CO3, HCl | DMSO, 40–50 °C; then reflux with HCl | 89 (step 1), 91 (step 2) | Intermediate isolation, high purity |

| Methylation and halogenation (pyrazole analogue) | 3-ethyl-5-pyrazole carboxylate, dimethyl carbonate, K2CO3, HCl, H2O2 | 100–120 °C methylation; 20–70 °C halogenation | High | Low toxicity, scalable industrial method |

Research Findings and Analysis

The cycloaddition method promoted by DBU is notable for its simplicity, mild conditions, and high selectivity in forming the triazole ring with pyridin-4-yl substitution. It allows for direct access to the target compound without isolating intermediates.

The two-step approach via acetal intermediate provides an alternative route where functional group transformations can be controlled, enabling the introduction of aldehyde functionalities at specific positions, which may be useful for further derivatization.

The methylation and halogenation method, although demonstrated on pyrazole systems, highlights the importance of using environmentally benign reagents and conditions in preparing methylated heterocyclic esters, which can be adapted for triazole derivatives.

Spectroscopic data from $$^{1}H$$ NMR, $$^{13}C$$ NMR, IR, and HRMS consistently confirm the successful synthesis and purity of the target compounds across methods.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: N-bromosuccinimide in the presence of a radical initiator.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Biological Activities

Ethyl 1-methyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate exhibits several biological activities that make it a valuable compound for research:

-

Anticancer Activity :

- The compound has shown promising results in inhibiting various cancer cell lines through mechanisms involving the inhibition of protein kinases such as c-Met.

- Table 1: Summary of Anticancer Activities

-

Neurological Applications :

- The compound has been studied for its potential to modulate GABA receptors, suggesting applications in treating anxiety and epilepsy.

- Table 2: Summary of Neurological Activities

Case Studies

-

Triazole Derivatives in Cancer Treatment :

- A preclinical study demonstrated that derivatives of this compound exhibited significant anticancer activity against non-small cell lung cancer (NSCLC), with lead compounds showing low nanomolar IC50 values against c-Met. This led to further investigations into their pharmacokinetic properties and therapeutic indices.

-

GABA Modulation Studies :

- Research focused on the GABA-modulating activity of triazole derivatives revealed that specific substitutions on the triazole ring could enhance binding affinity to GABA receptors. This finding opens avenues for developing new treatments for neurological disorders.

Synthesis Approaches

The synthesis of this compound typically involves multi-step reactions:

| Step Number | Reaction Type | Key Reagents/Conditions |

|---|---|---|

| 1 | Cycloaddition | Azide + Alkyne under Cu(I) catalysis |

| 2 | Coupling | EDC/HOBt coupling agents |

| 3 | Final Deprotection | Acidic or basic conditions as required |

Mechanism of Action

The mechanism of action of ethyl 1-methyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the pyridine moiety can participate in coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position on the Pyridine Ring

Ethyl 3-(Pyridin-2-yl)-1H-1,2,4-Triazole-5-Carboxylate (C₁₀H₁₀N₄O₂):

The pyridin-2-yl substituent introduces ortho-nitrogen positioning, which enhances hydrogen-bonding interactions compared to the para-oriented pyridin-4-yl group in the target compound. This difference affects crystal packing and solubility. For example, pyridin-2-yl derivatives often exhibit stronger π-π stacking and hydrogen-bond networks, as observed in Hirshfeld surface analyses of related 1,2,3-triazoles .- Ethyl 5-(5-Bromopyridin-3-yl)-1H-1,2,4-Triazole-3-Carboxylate (C₁₀H₈BrN₄O₂): Bromine substitution at the pyridine’s 5-position increases molecular weight (349.1 g/mol vs. 218.2 g/mol for the target compound) and alters electronic properties.

Substituent Type on the Aromatic Ring

Ethyl 3-(4-Methoxyphenyl)-1H-1,2,4-Triazole-5-Carboxylate (C₁₂H₁₃N₃O₃):

Replacing pyridin-4-yl with 4-methoxyphenyl introduces an electron-donating methoxy group, which increases electron density on the triazole ring. This modification could enhance stability against oxidative degradation but reduce affinity for metal-binding sites in biological targets .Ethyl 3-(2-Nitrophenyl)-1H-1,2,4-Triazole-5-Carboxylate (C₁₁H₁₀N₄O₄):

The nitro group at the phenyl 2-position is strongly electron-withdrawing, lowering the triazole’s pKa and increasing acidity. This compound exhibits a higher melting point (134–135°C) compared to the target compound, likely due to polar nitro-group interactions .

Alkyl vs. Aryl Substituents at the 1-Position

- Such derivatives often show reduced crystallinity and lower melting points compared to methyl-substituted analogs .

Biological Activity

Ethyl 1-methyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate (CAS No. 1803610-00-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₄O₂ |

| Molecular Weight | 232.24 g/mol |

| CAS Number | 1803610-00-5 |

| Purity | Not specified |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate triazole and pyridine derivatives under controlled conditions. Specific methodologies can vary, but often include steps such as esterification and cyclization to achieve the desired structure .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, triazole derivatives are known to inhibit fungal growth effectively. In vitro tests have shown that certain derivatives can inhibit the growth of pathogenic fungi such as Candida albicans and Aspergillus niger at micromolar concentrations .

Antitumor Activity

Ethyl 1-methyl-3-(pyridin-4-yl)-1H-1,2,4-triazole derivatives have also been evaluated for their antitumor activity. In a study utilizing the chick chorioallantoic membrane (CAM) assay, compounds demonstrated the ability to inhibit angiogenesis and tumor growth effectively. The results indicated that these compounds could block tumor growth at levels comparable to established anticancer agents .

The mechanism by which ethyl 1-methyl-3-(pyridin-4-yl)-1H-1,2,4-triazole derivatives exert their biological effects is thought to involve the inhibition of specific enzymes or pathways critical for microbial and tumor cell survival. For example, some studies suggest that these compounds may interfere with DNA synthesis or protein function in target cells .

Case Studies

Case Study 1: Antifungal Activity

In a controlled laboratory setting, ethyl 1-methyl-3-(pyridin-4-yl)-1H-1,2,4-triazole derivatives were tested against various fungal strains. The study reported an IC50 value indicating effective inhibition of fungal growth at low concentrations. This suggests potential applications in treating fungal infections .

Case Study 2: Antitumor Efficacy

In another study focusing on cancer treatment, a series of triazole derivatives were tested for their ability to inhibit tumor growth in vivo. The results showed promising antitumor activity with minimal side effects observed in animal models. This highlights the therapeutic potential of these compounds in oncology .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 1-methyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, nucleophilic reactions involving pyrazole intermediates with aryl halides under basic conditions (e.g., K₂CO₃ in polar aprotic solvents like DMF) are effective . Key parameters include reaction temperature (80–100°C), solvent choice (e.g., N,N-dimethylacetamide), and stoichiometric ratios of reagents. Post-synthesis purification via silica gel chromatography or recrystallization improves yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers observe?

- Methodological Answer :

- ¹H NMR : Look for distinct peaks corresponding to the pyridinyl (δ 8.6–8.8 ppm), triazole methyl group (δ 2.3–2.5 ppm), and ethyl ester protons (δ 1.2–1.5 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .

- LC-MS/MS : Confirm molecular ion peaks ([M+H]⁺) aligned with the molecular weight (e.g., ~247 g/mol) and fragmentation patterns consistent with the triazole and pyridine moieties .

- IR Spectroscopy : Carboxylate ester C=O stretching (~1700 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) are critical markers .

Q. What are the typical purification strategies for this compound, and how do solubility properties influence solvent selection?

- Methodological Answer : Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) is standard. Solubility in polar aprotic solvents (e.g., DMSO, DMF) aids in reaction homogeneity, while low solubility in water facilitates precipitation during workup. Recrystallization from ethanol or acetonitrile is recommended for high-purity crystals .

Advanced Research Questions

Q. How can computational chemistry tools be integrated into the design of novel derivatives of this triazole-carboxylate compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) optimize reaction pathways and predict electronic properties. For example, reaction path searches using software like Gaussian or ORCA can identify transition states and intermediates for triazole ring formation. Molecular docking studies (AutoDock Vina) assess bioactivity by simulating interactions with target enzymes (e.g., kinases or oxidoreductases) .

Q. What statistical experimental design approaches are recommended for optimizing reaction parameters in the synthesis of this compound?

- Methodological Answer : Response Surface Methodology (RSM) and factorial designs (e.g., Box-Behnken) are effective for multi-variable optimization. For instance, varying temperature, solvent polarity, and catalyst loading in a 3² factorial design can identify interactions affecting yield. Central Composite Designs (CCD) minimize experimental runs while maximizing data robustness .

Q. How should researchers address contradictions in spectroscopic data when confirming the structure of synthesized derivatives?

- Methodological Answer : Cross-validate using complementary techniques:

- X-ray crystallography resolves ambiguous NOE effects or stereochemistry .

- 2D NMR (COSY, HSQC) clarifies proton-proton coupling and carbon connectivity, especially for overlapping signals in the aromatic region .

- High-resolution mass spectrometry (HRMS) confirms exact mass to rule out isobaric impurities .

Q. What role do heterogeneous catalysts play in improving the efficiency of triazole ring formation in related compounds?

- Methodological Answer : Zeolites or metal-organic frameworks (MOFs) with acid/base sites enhance cyclocondensation reactions by lowering activation energy. For example, Cu-doped catalysts improve regioselectivity in 1,2,4-triazole synthesis, reducing byproducts like 1,3,4-isomers. Catalyst recyclability (>5 cycles) can be tested via TGA and BET surface area analysis post-reaction .

Q. How can researchers apply green chemistry principles to the synthesis of this compound to minimize environmental impact?

- Methodological Answer :

- Replace hazardous solvents (DMF, DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether or water-ethanol mixtures) .

- Use microwave-assisted synthesis to reduce reaction time and energy consumption (e.g., 30 minutes vs. 10 hours under conventional heating) .

- Implement solvent-free mechanochemical grinding for solid-state reactions, achieving >80% yield with minimal waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.